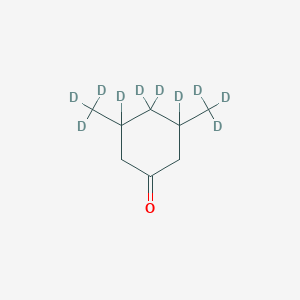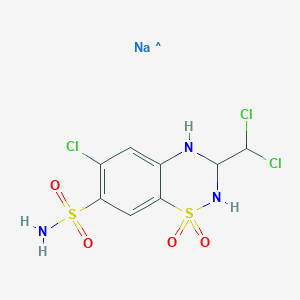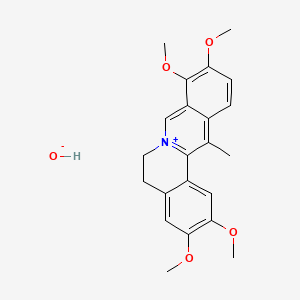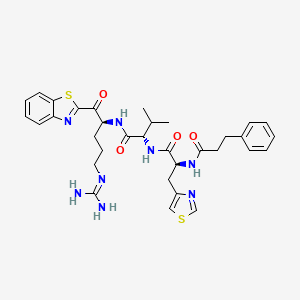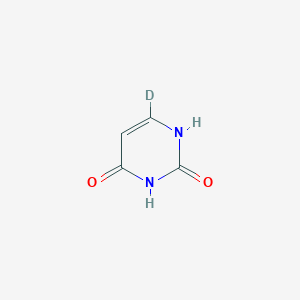
Uracil-6-D1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Uracil-6-D1 is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA Uracil is known for its role in the genetic code, where it pairs with adenine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-substituted uracil derivatives, including Uracil-6-D1, involves various methods. One common approach is the introduction of substituents at the sixth position of the uracil ring. This can be achieved through:
Lithiation: Introducing an arylsulfanyl group into uracil by lithiation.
Nucleophilic Substitution: Introducing an aryl sulfanyl group into uracil by nucleophilic substitution of the halogen in 6-chloropyrimidines.
Grignard Reaction: Reacting the Grignard reagent obtained from 6-halouracil with S-phenyl benzenesulfonothiolate.
Industrial Production Methods
Industrial production of this compound typically involves scalable and cost-effective methods. One-pot synthesis processes using a single solvent are often employed to produce uracil derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Uracil-6-D1 can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form oxidized derivatives.
Reduction: Reacting with reducing agents to form reduced derivatives.
Substitution: Undergoing nucleophilic substitution reactions, particularly at the sixth position.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as bromine (Br2) in different solvents like water, dimethyl sulfoxide (DMSO), n-octanol, and chloroform.
Reducing Agents: Various reducing agents depending on the desired product.
Nucleophiles: Such as arylsulfanyl groups introduced through lithiation or nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with bromine can lead to brominated uracil derivatives .
Applications De Recherche Scientifique
Uracil-6-D1 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of antiviral agents and other pharmaceuticals.
Mécanisme D'action
The mechanism of action of Uracil-6-D1 involves its interaction with DNA and RNA. It can be incorporated into DNA, leading to mutations and disruptions in DNA synthesis and repair. This is particularly relevant in its use as an antineoplastic agent, where it inhibits DNA synthesis and function by binding to guanine and cytosine moieties .
Comparaison Avec Des Composés Similaires
Uracil-6-D1 can be compared with other similar compounds, such as:
Thymine: A methylated form of uracil found in DNA.
Cytosine: Another pyrimidine nucleobase found in DNA and RNA.
5-Fluorouracil: A fluorinated derivative of uracil used as an antineoplastic agent.
Propriétés
Formule moléculaire |
C4H4N2O2 |
|---|---|
Poids moléculaire |
113.09 g/mol |
Nom IUPAC |
6-deuterio-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i2D |
Clé InChI |
ISAKRJDGNUQOIC-VMNATFBRSA-N |
SMILES isomérique |
[2H]C1=CC(=O)NC(=O)N1 |
SMILES canonique |
C1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


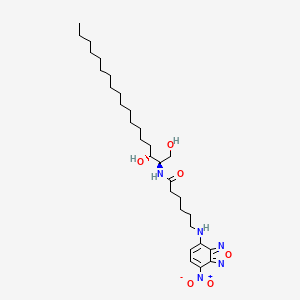
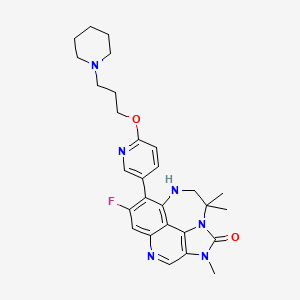
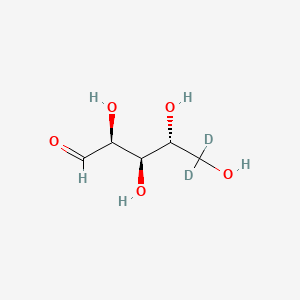

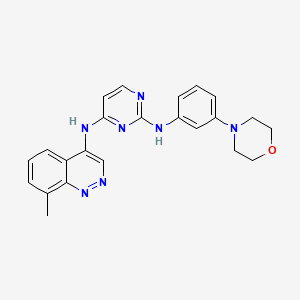

![2-[(2-Chloro-4-Iodophenyl)amino]-N-{[(2r)-2,3-Dihydroxypropyl]oxy}-3,4-Difluorobenzamide](/img/structure/B12396701.png)
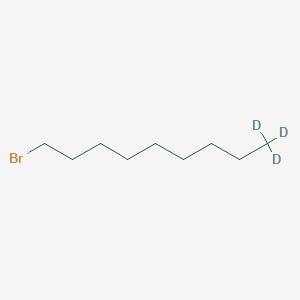
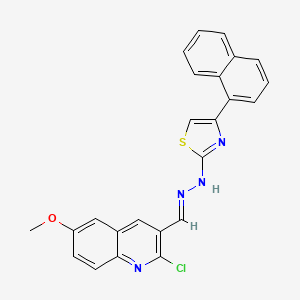
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
